REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.CO[CH:10]1[CH2:14][CH2:13][CH:12](OC)O1>C(O)(=O)C>[N:5]1[CH:6]=[CH:7][C:2]([N:1]2[CH:10]=[CH:14][CH:13]=[CH:12]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC=C1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring over ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter 3-neck flask equipped with stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
mantle, addition funnel and thermometer
|
Type
|
ADDITION
|
Details
|
These materials are mixed together
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 20°C.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |